molecular formula C18H23N5O2 B2433743 N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide CAS No. 2034470-16-9

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

Cat. No.: B2433743
CAS No.: 2034470-16-9
M. Wt: 341.415
InChI Key: SGKATMQUZIRJLQ-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide is a synthetic organic compound with a complex structure It features a triazine ring substituted with a methoxy group, a piperidine ring, and a phenylacetamide moiety

Scientific Research Applications

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond between the triazine derivative and phenylacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the piperidine ring.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity, while the phenylacetamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide
  • N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

Uniqueness

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide is unique due to the specific combination of its functional groups. The presence of the piperidine ring distinguishes it from similar compounds, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-25-18-21-15(20-17(22-18)23-10-6-3-7-11-23)13-19-16(24)12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKATMQUZIRJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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